An In-depth Technical Guide to the Core Basic Properties of 6-Chloro-1H-pyrazolo[4,3-c]pyridine
An In-depth Technical Guide to the Core Basic Properties of 6-Chloro-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. Its structural motif serves as a versatile scaffold for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 6-Chloro-1H-pyrazolo[4,3-c]pyridine, alongside its critical role as a key intermediate in the development of potent kinase inhibitors for therapeutic applications, notably in oncology. This document details available quantitative data, outlines a general synthetic approach, and describes relevant experimental protocols for biological evaluation. Furthermore, it visualizes the pertinent ERK/MAPK signaling pathway, a common target for inhibitors derived from this scaffold.
Core Chemical and Physical Properties
6-Chloro-1H-pyrazolo[4,3-c]pyridine is a solid at room temperature. Its core structure consists of a fused pyrazole and pyridine ring system, with a chlorine atom substituted at the 6-position.
Table 1: Physicochemical Properties of 6-Chloro-1H-pyrazolo[4,3-c]pyridine
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | Sigma-Aldrich |
| Molecular Weight | 153.57 g/mol | Sigma-Aldrich |
| CAS Number | 1206979-33-0 | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Predicted XlogP | 1.4 | PubChemLite[1] |
| Predicted pKa | Data not available | |
| Aqueous Solubility | Data not available |
Synthesis
The synthesis of 6-Chloro-1H-pyrazolo[4,3-c]pyridine and its derivatives often involves multi-step reaction sequences. A general approach to the pyrazolo[3,4-c]pyridine scaffold, which is structurally related, involves the reaction of a substituted aminopyridine with an α,β-unsaturated carbonyl compound.[2] For the specific synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines, a common method involves the deacetylation of an acetylated precursor.[3]
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of 6-Chloro-1H-pyrazolo[4,3-c]pyridine.
Biological Significance and Applications
The primary significance of 6-Chloro-1H-pyrazolo[4,3-c]pyridine lies in its utility as a key building block for the synthesis of potent kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolopyridine scaffold can be elaborated with various substituents to achieve high affinity and selectivity for specific kinase targets.
Role in Kinase Inhibitor Development
Derivatives of the 1H-pyrazolo[4,3-c]pyridine scaffold have been identified as potent inhibitors of Extracellular Signal-Regulated Kinase (ERK), a key component of the MAPK/ERK signaling pathway.[4] This pathway is frequently hyperactivated in a large percentage of human cancers, making ERK an attractive therapeutic target.[4] The development of small molecule inhibitors that can block the activity of ERK is a major focus of cancer research.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
To evaluate the inhibitory activity of compounds derived from 6-Chloro-1H-pyrazolo[4,3-c]pyridine, a common method is the in vitro kinase inhibition assay. This assay measures the ability of a compound to block the enzymatic activity of a specific kinase.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.
Materials:
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Target kinase enzyme
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Kinase-specific substrate (peptide or protein)
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Adenosine triphosphate (ATP)
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Test compound (dissolved in DMSO)
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Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
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Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
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384-well plates
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Plate reader capable of luminescence detection
Procedure:
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Prepare serial dilutions of the test compound in DMSO.
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Add the diluted test compound, a positive control inhibitor, and a DMSO vehicle control to the wells of a 384-well plate.
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Add the kinase enzyme solution to all wells.
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Incubate the plate to allow for compound-enzyme binding.
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Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.
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Incubate the reaction for a defined period at a controlled temperature.
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Stop the reaction and measure the amount of ADP produced using a detection reagent. The luminescent signal is inversely proportional to the kinase activity.
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Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[5][6]
Caption: A simplified workflow for an in vitro kinase inhibition assay.
Signaling Pathways
As a scaffold for ERK inhibitors, 6-Chloro-1H-pyrazolo[4,3-c]pyridine derivatives are designed to modulate the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a cascade of protein kinases that transmits signals from the cell surface to the nucleus. The core of this pathway consists of RAS, RAF, MEK, and ERK. Mutations that lead to the constitutive activation of proteins in this pathway are common in cancer.
Caption: The MAPK/ERK signaling pathway and the point of intervention for ERK inhibitors.
Conclusion
6-Chloro-1H-pyrazolo[4,3-c]pyridine is a compound of significant interest due to its foundational role in the development of targeted cancer therapies. While a complete experimental dataset for its basic properties is not fully available, its established utility as a scaffold for potent kinase inhibitors, particularly those targeting the ERK signaling pathway, underscores its importance in modern drug discovery. Further research to fully characterize its physicochemical properties and to develop optimized synthetic routes will undoubtedly facilitate the design and synthesis of next-generation therapeutics.
References
- 1. PubChemLite - 6-chloro-1h-pyrazolo[4,3-c]pyridine (C6H4ClN3) [pubchemlite.lcsb.uni.lu]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 4. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
